molecular formula C26H29FN2O6 B2485804 (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid CAS No. 2305202-85-9

(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2485804
CAS No.: 2305202-85-9
M. Wt: 484.524
InChI Key: XSAPQXVHVSXDNI-AKJBCIBTSA-N
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Description

(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C26H29FN2O6 and its molecular weight is 484.524. The purity is usually 95%.
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Scientific Research Applications

Chemical Protection and Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound , is utilized for protecting hydroxy-groups in chemical synthesis. This protective group is compatible with a range of acid- and base-labile protecting groups and can be conveniently removed without affecting other base-labile protecting groups, making it valuable in complex chemical syntheses (Gioeli & Chattopadhyaya, 1982).

Medicinal Chemistry and Drug Development

In the field of medicinal chemistry, this compound's derivatives have been explored for their potential as inhibitors in various therapeutic applications. For example, a derivative, A-192558, has been identified as a potent inhibitor of influenza neuraminidase, with its synthesis and structural analysis offering insights into potential treatments for influenza (Wang et al., 2001).

Advanced Materials

The compound has also found applications in the development of advanced materials. For instance, its derivatives have been used in the synthesis of aromatic polyamides containing ether and bulky fluorenylidene groups. These polyamides exhibit high thermal stability and solubility in organic solvents, making them suitable for creating transparent, flexible films and coatings (Hsiao, Yang, & Lin, 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. As a potential peptide or peptide precursor, it might interact with various enzymes, receptors, or other proteins in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its potential biological activities, and its physical and chemical properties. It could also be used as a building block for the synthesis of more complex molecules .

Properties

IUPAC Name

(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O6/c1-25(2,3)35-23(32)28-12-16-13-29(15-26(16,27)22(30)31)24(33)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,28,32)(H,30,31)/t16-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAPQXVHVSXDNI-AKJBCIBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(CC1(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CN(C[C@@]1(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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